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Cell culture contamination issues when using IT-
143B
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Compound of Interest

Compound Name: IT-143B

Cat. No.: B15564318

Technical Support Center: IT-143B Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
common cell culture contamination issues when working with the IT-143B osteosarcoma cell
line.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving contamination in your IT-
143B cell cultures.

Issue 1: Sudden Cloudiness and/or Color Change in
Culture Medium

Possible Cause: Bacterial or Yeast Contamination
Observations:

o Bacterial Contamination: The culture medium appears uniformly cloudy or turbid. A rapid
drop in pH is common, causing the phenol red indicator in the medium to turn yellow. Under
a microscope, you may see small, motile rod-shaped or spherical particles between the IT-
143B cells.
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e Yeast Contamination: The medium may become cloudy, and you might observe small,
budding, spherical or oval particles, often in chains. The pH may initially remain stable but
will increase in later stages.

Immediate Actions:

 |solate: Immediately remove the contaminated flask or plate from the incubator to prevent
cross-contamination to other cultures.

» Verify: Examine the culture under a phase-contrast microscope at high magnification to
confirm the presence of bacteria or yeast.

 Discard: It is strongly recommended to discard the contaminated culture. Autoclave all
contaminated flasks and media before disposal.

» Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any
equipment that may have come into contact with the contaminated culture. Use a 10%
bleach solution followed by 70% ethanol.

Prevention Workflow:
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Caption: Workflow for preventing bacterial and yeast contamination.

Issue 2: Fuzzy Growth or Filaments in the Culture

Possible Cause: Fungal (Mold) Contamination

Observations: You may see white, gray, or black fuzzy growths, often floating on the surface of
the medium or attached to the flask. Under the microscope, these appear as a network of thin,
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multicellular filaments (hyphae). The pH of the medium may remain stable in the early stages
but can change as the contamination becomes more severe.

Immediate Actions:
o Isolate: Immediately remove the contaminated flask.

o Discard: Fungal contamination is difficult to eliminate and poses a significant risk of
spreading through airborne spores. It is highly recommended to discard the culture.

e Thorough Decontamination: Fungal spores are resilient. Decontaminate the entire incubator,
biosafety cabinet, and surrounding area with a fungicide or a 10% bleach solution. Pay close
attention to corners and hidden areas. Discard any shared reagents that may have been
exposed.

Logical Relationship for Fungal Contamination Response:
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Caption: Decision workflow upon detecting fungal contamination.

Issue 3: Slow Growth, Changes in Cell Morphology, but
No Visible Contaminants

Possible Cause: Mycoplasma Contamination

Observations: IT-143B cells may show a reduced proliferation rate, changes in morphology
(e.g., becoming more granular or detaching more easily), and decreased transfection efficiency.

There will be no visible turbidity or pH change in the culture medium. Mycoplasma are very
small bacteria that lack a cell wall and are not visible with a standard light microscope.

Immediate Actions:
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 |solate: Quarantine the suspected culture and any other cultures that may have been
exposed.

o Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, ELISA, or
a luminescence-based kit, to confirm the contamination.

» Elimination (with caution): If the cell line is irreplaceable, treatment with a specific anti-
mycoplasma reagent may be attempted. However, it is often best to discard the
contaminated cells and start with a fresh, certified mycoplasma-free stock.[1][2]

Mycoplasma Detection and Elimination Workflow:
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Caption: Workflow for detecting and managing mycoplasma contamination.

Frequently Asked Questions (FAQS)
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Q1: What are the most common types of contaminants | should be aware of when culturing IT-
143B cells?

Al: The most common contaminants in cell culture, including for IT-143B cells, are bacteria,
fungi (yeasts and molds), and mycoplasma.[3] Cross-contamination with other cell lines is also
a significant concern.

Q2: How can | prevent contamination in my IT-143B cultures?

A2: Prevention is key. Always use strict aseptic technique, work in a certified biosafety cabinet,
use sterile reagents and media, regularly clean your incubator and equipment, and wear
appropriate personal protective equipment. It is also good practice to quarantine new cell lines
and regularly test for mycoplasma.

Q3: Is it safe to use antibiotics in my IT-143B culture medium?

A3: While antibiotics like penicillin-streptomycin can be used as a prophylactic measure, their
routine use is not always recommended. Antibiotics can mask low-level bacterial contamination
and may lead to the development of antibiotic-resistant strains. Furthermore, some antibiotics
can have off-target effects on cell metabolism and gene expression. If you choose to use
antibiotics, it is advisable to periodically culture your cells without them to unmask any cryptic
infections.

Q4: | suspect mycoplasma contamination. What are the best detection methods?

A4: The most reliable methods for mycoplasma detection are PCR-based assays, which are
highly sensitive and specific.[4] Other methods include ELISA, which detects mycoplasma
antigens, and DNA staining (e.g., with Hoechst or DAPI), which allows for visualization of
mycoplasma DNA as small fluorescent particles on and around the cells.

Q5: Can | salvage a culture that is contaminated with bacteria or fungi?

A5: While there are protocols for treating bacterial and fungal contamination with high
concentrations of antibiotics or antifungals, this is generally not recommended. The treatments
can be harsh on the cells, and it is difficult to ensure complete eradication of the contaminant.
The best and safest practice is to discard the contaminated culture and start over with a fresh,
uncontaminated stock.
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Quantitative Data on Contamination

While specific contamination rates for the IT-143B cell line are not readily available, general

cell culture contamination data provides a useful reference.

Contaminant Type

Estimated
Prevalence in Cell
Cultures

Common
Species/Genera

Key Characteristics

M. orale, M. hyorhinis,

M. arginini, M.

No visible turbidity,

Mycoplasma 11% - 35%][1][5] alters cell metabolism
fermentans, M.
o ) . and growth[1]
hominis, A. laidlawii[6]
Staphylococcus, Turbid medium, rapid
Bacteria Varies widely Pseudomonas, E. coli, pH drop (yellow

Bacillus[7][8]

medium)[7]

Fungi (Yeast & Mold)

Less common than

bacteria

Candida, Aspergillus,
Penicillium,
Cladosporium[8][9]

Visible colonies,
filamentous growth,

potential pH changes

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a

PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen Kkit.

Materials:

positive/negative controls).

Sterile, nuclease-free microcentrifuge tubes.

Micropipettes and sterile, nuclease-free tips.

Cell culture supernatant from your IT-143B culture (cells should be near confluency).

Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and
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e Thermal cycler.

* Gel electrophoresis equipment and reagents.

Methodology:

e Sample Preparation:
o Collect 1 mL of the culture supernatant from your IT-143B cells.
o Centrifuge at 200 x g for 5 minutes to pellet any cells.

o Transfer the supernatant to a new sterile tube and heat at 95°C for 5-10 minutes to lyse
any mycoplasma present and release their DNA. This will be your test sample.

o PCR Reaction Setup:

o In a sterile PCR tube, prepare the reaction mix according to the kit manufacturer's
protocol. This typically involves adding the master mix, primers, and a small volume (1-2
uL) of your heat-treated supernatant.

o Prepare a positive control reaction using the provided positive control DNA.

o Prepare a negative control reaction using nuclease-free water instead of your sample.
e Thermal Cycling:

o Place the PCR tubes in a thermal cycler.

o Run the cycling program as specified in the kit's manual. A typical program includes an
initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and
extension, and a final extension step.

e Analysis of Results:
o Run the PCR products on a 1.5-2% agarose gel.

o Visualize the DNA bands under UV light.
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o Aband of the expected size in your sample lane indicates a positive result for mycoplasma
contamination. The positive control should show a band of the same size, and the
negative control should show no band.

Protocol 2: Elimination of Bacterial Contamination (for
irreplaceable cultures only)

Disclaimer: This procedure is a last resort and may not be 100% effective. It can also impact
the characteristics of your IT-143B cells.

Materials:

Contaminated IT-143B cell culture.

Sterile Phosphate-Buffered Saline (PBS).

High-concentration antibiotic solution (e.g., a combination of penicillin-streptomycin at 5-10
times the normal concentration, or a broad-spectrum antibiotic like ciprofloxacin).

Fresh, sterile culture medium.

Methodology:

e Wash the Cells:

o Aspirate the contaminated medium from the culture flask.

o Gently wash the cell monolayer two to three times with sterile PBS to remove as many
bacteria as possible.

 Antibiotic Treatment:
o Add fresh culture medium containing the high concentration of antibiotics to the flask.
o Incubate the cells for 24-48 hours.

e Recovery and Observation:
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[e]

After the treatment period, remove the antibiotic-containing medium.

o

Wash the cells again with sterile PBS.

Add fresh culture medium without antibiotics.

[¢]

o

Culture the cells for several passages in antibiotic-free medium, closely monitoring for any
signs of recurring contamination.

o Verification:

o After at least two passages in antibiotic-free medium, perform a sterility test by taking an
aliquot of the culture supernatant and incubating it in a nutrient broth to see if any bacteria
grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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